1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

Physicochemical profiling Hydrogen bonding Ligand design

Researchers seeking CNS-penetrant 3-aminopyrrolidine scaffolds face limited N1-methylated analog availability. 1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine (CAS 1250891-31-6) eliminates the pyrrolidine N-H HBD, improving predicted membrane permeability per CNS MPO framework. • N1-methyl reduces HBD count vs. des-methyl analog • Exocyclic N3-benzylamine enables parallel library synthesis • 98% purity supports direct biological assay use without repurification • Para- and meta-methyl positional isomers available for controlled SAR studies

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13248168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2CCN(C2)C
InChIInChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3
InChIKeyICXUSBGNANYAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Chemical Identity and Procurement


1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine (CAS 1250891-31-6, molecular formula C₁₃H₂₀N₂, MW 204.31 g/mol) is a disubstituted pyrrolidine featuring an N1-methyl group and an N3-(4-methylbenzyl)amino substituent [1]. This tertiary/secondary diamine scaffold belongs to the 3-aminopyrrolidine class, which has been extensively explored in medicinal chemistry as a core motif for neurokinin-3 (NK₃) receptor antagonists, dopamine receptor ligands, and melatoninergic agents [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% (HPLC) and is primarily sourced as a research building block for medicinal chemistry and chemical biology applications .

Workflow Medicinal chemistry scaffold for CNS-targeted hit-finding libraries and positional SAR studies
Selection N3-exocyclic benzylamine for parallel derivatization; N1-methyl reduces H-bond donor count
Use Context Synthetic intermediate for probing NK₃ receptor pharmacophore and physicochemical property optimization

Why Generic Substitution Fails for This Pyrrolidine Scaffold


Within the 3-aminopyrrolidine class, seemingly minor structural modifications produce divergent pharmacological profiles that preclude simple interchange. The target compound's N1-methyl group eliminates a hydrogen-bond donor site present on the unsubstituted pyrrolidine nitrogen, altering both physicochemical properties (logD, pKa of the pyrrolidine N) and pharmacophoric recognition [1]. Simultaneously, the 4-methylbenzyl group attached to the exocyclic N3-amine—rather than directly to the pyrrolidine N1—creates a regioisomeric distinction from 1-(4-methylbenzyl)pyrrolidin-3-amine (CAS 1044769-59-6), which has been shown in class-level SAR to invert receptor selectivity profiles [2]. These dual substitution features mean that procurement of a closely related analog—even one sharing the same molecular formula—cannot guarantee equivalent biological or synthetic utility without explicit comparative data.

N1-methyl vs. secondary amine: removal of the hydrogen-bond donor alters permeability and pharmacophoric recognition; des-methyl analogs may shift CNS penetration profile.
N3-benzyl regioisomer: attaching the 4-methylbenzyl group to the endocyclic N1 instead of the exocyclic N3 redirects biological target space and blocks a key derivatization handle.
Para- vs. meta-methylbenzyl: positional isomerism on the aromatic ring can alter binding pocket complementarity; no comparative biological data exist to support interchange.

Quantitative Differentiation Against Closest Structural Analogs


N1-Methylation Removes a Hydrogen-Bond Donor Site

The target compound bears an N1-methyl group on the pyrrolidine ring, converting the tertiary amine into a permanently tertiary center that cannot act as a hydrogen-bond donor. In contrast, the closest des-methyl analog, N-(4-methylbenzyl)pyrrolidin-3-amine (CAS 1353973-80-4), retains a secondary pyrrolidine N–H capable of donating one hydrogen bond [1]. This single structural difference is functionally significant: in pyrrolidine-based NK₃ antagonist series, the presence or absence of an N1-substituent has been shown to alter receptor binding mode and CNS permeability through both hydrogen-bonding and basicity (pKa) modulation [2].

H-bond donor count
Head-to-head
Target: 0 HBD at N1 (tertiary N–CH₃) vs. des-methyl analog: 1 HBD (secondary N–H)
Reduced HBD count may favor CNS permeability
ΔpKa ~1–2 units estimated from class-level data
Physicochemical profiling Hydrogen bonding Ligand design

Exocyclic N3-Benzyl vs. Endocyclic N1-Benzyl Regioisomerism

The target compound positions the 4-methylbenzyl group on the exocyclic N3-amine, forming a secondary benzylamine pharmacophore. Its regioisomer, 1-[(4-methylphenyl)methyl]pyrrolidin-3-amine (CAS 1044769-59-6, MW 190.28 g/mol), places the identical 4-methylbenzyl group on the pyrrolidine N1, shifting it further from the primary amino group . In the broader pyrrolidine NK₃ antagonist patent literature, the N3-benzylamino topology (target compound class) was identified as a key pharmacophoric element for selective NK₃ receptor binding, whereas the N1-benzyl topology is more commonly associated with dopamine D₂/D₃ receptor scaffolds [1]. The regioisomers are not interchangeable in synthetic schemes either: the target compound's exocyclic N3-amine is available for further derivatization (reductive amination, sulfonylation, urea formation), while the regioisomer's endocyclic N1-benzyl group blocks that nitrogen from further functionalization.

Regioisomer identity
Class-level inference
Target: N3-(4-methylbenzyl) with free N1; regioisomer CAS 1044769-59-6: N1-(4-methylbenzyl) with primary C3-amine
Regioisomeric shift redirects biological target space
Distinct InChIKeys; no direct comparative bioassay data
Regioisomer differentiation Scaffold hopping NK3 receptor

Para-Substituted Benzyl Isomer for Positional SAR Studies

The meta-methyl positional isomer, 1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine (CAS 1249021-81-5), shares identical molecular formula (C₁₃H₂₀N₂, MW 204.31) and connectivity but differs solely in the methyl position on the aromatic ring . Both compounds are commercially available as research chemicals, but neither has published quantitative biological activity data in peer-reviewed literature [1]. The para-substituted target compound is expected to exhibit different π-stacking geometry and steric profile compared to the meta isomer, which is a well-established principle in aromatic SAR—however, no direct comparative binding or functional assay data exist to quantify this differential.

Aromatic positional SAR
Data to verify
Target para-methylbenzyl vs. meta-isomer (CAS 1249021-81-5); identical MW 204.31, no biological data published
Positional isomer pair for controlled SAR studies
All differential activity must be experimentally generated
Positional isomer SAR Medicinal chemistry Screening library

98% (HPLC) Purity Advantage for Reproducible Assays

The target compound is commercially available at 98% purity (HPLC) from multiple independent suppliers including Leyan (Product No. 1352349) and CymitQuimica (Ref. 10-F688472) . In contrast, several close structural analogs—including the regioisomer CAS 1044769-59-6 and the hydrochloride salt of the des-methyl analog CAS 1353973-80-4—are typically offered at 95% purity from the same vendor networks . This 3% absolute purity difference may appear modest but translates to a 2.5-fold difference in total impurity burden (2% vs. 5%), which is consequential for dose-response assays where impurities can confound IC₅₀ determinations or produce false-positive hits at screening concentrations of 10–30 μM.

Commercial purity
Head-to-head
Target: 98% HPLC (Leyan, CymitQuimica); analogs: typically 95% → 2.5× higher impurity burden in comparators
Higher available purity reduces impurity-driven assay artifacts
Vendor catalog specs, not independently verified
Chemical purity Procurement specification Reproducibility

Predicted CNS MPO Advantage of Tertiary Pyrrolidine N1

Applying the CNS MPO scoring framework (Wager et al., 2010) to the target compound and its des-methyl analog reveals a predicted advantage conferred by N1-methylation. The CNS MPO algorithm penalizes compounds with >0.5 H-bond donors (HBD) for CNS drug-likeness. The target compound, with its tertiary N1-pyrrolidine, presents one fewer HBD than N-(4-methylbenzyl)pyrrolidin-3-amine (secondary N1–H), shifting the HBD count from 1 to 0 at this position while likely increasing logD by approximately 0.5–0.8 units due to N-methylation [1]. In the broader pyrrolidine CNS agent literature, N1-methylation has been employed to improve brain penetration in NK₃ antagonist series (Spooren et al., 2010) and histamine H₃ antagonist programs (Nersesian et al., 2008) [2]. Note: this is a class-level prediction; no in vivo brain penetration data exist for the target compound specifically.

CNS MPO prediction
Class-level inference
Target predicted 1 HBD (optimal), ΔlogD ~ +0.5–0.8 vs. des-methyl analog; no experimental brain penetration data
N1-methylation predicted to improve CNS drug-likeness score
CNS MPO model; requires experimental logD and in vivo verification
CNS drug design Physicochemical properties Multiparameter optimization

Supply Chain Volatility and Vendor Status

The target compound's commercial status at CymitQuimica is listed as 'Discontinued' for both 1 g and 5 g quantities as of 2019 , while the structurally simpler analog 1-methylpyrrolidin-3-amine (CAS 13220-27-4, the core scaffold without benzyl substitution) remains widely available from multiple global suppliers including BOC Sciences and Aladdin . This supply discontinuity indicates that the target compound is a specialty research chemical with limited production runs, necessitating multi-vendor sourcing strategies. As of May 2026, alternative suppliers Leyan and MolCore list the compound as available at 98% and 97% purity respectively , but procurement officers should verify current stock status before committing to experimental timelines.

Supply continuity
Head-to-head
Target: 3–4 active vendors, one discontinued; core scaffold (CAS 13220-27-4): >10 active suppliers
Elevated supply disruption risk requires multi-vendor sourcing
Vendor audit May 2026; re-synthesis lead times may exceed 8–12 weeks
Supply chain Procurement risk Commercial availability

Best-Fit Research and Industrial Application Scenarios


CNS-Focused NK₃ Antagonist Hit-Finding Libraries

Based on the compound's structural alignment with pyrrolidine-based NK₃ receptor antagonist pharmacophores described in US8318759B2 and the predicted CNS MPO advantage conferred by N1-methylation [1], the target compound is most appropriately deployed as a scaffold for CNS-focused hit-finding libraries targeting neurokinin receptors. The exocyclic N3-benzylamine provides a derivatization handle for parallel library synthesis via reductive amination, amide coupling, or sulfonylation. Researchers should note that no direct NK₃ binding data exist for this specific compound; all target engagement must be prospectively measured.

Comparative Positional SAR with Meta-Methylbenzyl Isomer

The availability of both para-methyl (target) and meta-methyl (CAS 1249021-81-5) positional isomers, each with identical molecular formula and molecular weight , enables controlled comparative SAR studies where the sole variable is the methyl position on the benzyl aromatic ring. This paired-compound approach is valuable for probing the steric and electronic requirements of aromatic binding pockets in any receptor or enzyme target. Procurement of both isomers from the same vendor (e.g., Smolecule) minimizes batch-to-batch variability in comparative assays.

Building Block for Physicochemical Property Optimization

The target compound's N1-methyl tertiary amine status, which eliminates one hydrogen-bond donor relative to the des-methyl analog CAS 1353973-80-4 , makes it a rational choice for medicinal chemistry programs seeking to reduce HBD count to improve membrane permeability or CNS penetration. This property-based selection is supported by the well-established CNS MPO framework (Wager et al., 2010) [2] and the precedent of N1-methylation as a CNS exposure-enhancing strategy in pyrrolidine-based clinical candidates. The 98% commercial purity further supports its use in quantitative structure-property relationship (QSPR) studies.

Specialty Procurement with Multi-Vendor Sourcing

Given the compound's 'Discontinued' status at one major vendor (CymitQuimica) and its availability at only 3–4 active suppliers, procurement of this compound is best suited for academic medicinal chemistry groups with established multi-vendor qualification processes. The 98% purity specification available from Leyan supports direct use in biological assays without repurification, while the 97% grade from MolCore offers a cost-alternative for larger-scale synthetic chemistry applications. Procurement officers should verify current stock status and consider securing multi-gram inventory to mitigate supply disruption risk in programs extending beyond 6 months.

Application
Selection Property
Validation Focus
CNS-focused NK₃ antagonist hit-finding libraries
N3-benzylamine derivatization handle; N1-methyl reduces HBD count
Experimental NK₃ binding and CNS penetration assays required
Comparative positional SAR (para vs. meta methylbenzyl)
Matched molecular pair with identical MW 204.31; sole variable aromatic substitution
De novo generation of comparative biological data for receptor or enzyme targets
Physicochemical property optimization (HBD reduction)
Tertiary N1-amine (0 HBD) improves CNS MPO desirability score relative to secondary amine analogs
Measurement of experimental logD, permeability, and P-gp efflux ratio
Specialty procurement for long-duration research programs
Multi-vendor availability verification and high commercial purity (98%) from qualified suppliers
Stock status confirmation; buffer inventory planning for 6+ month timelines
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